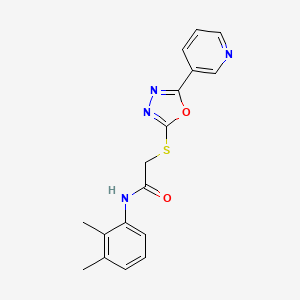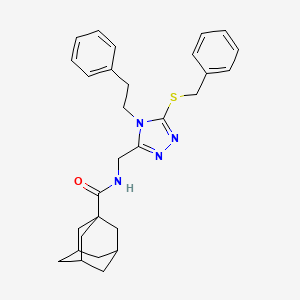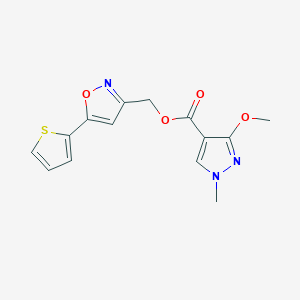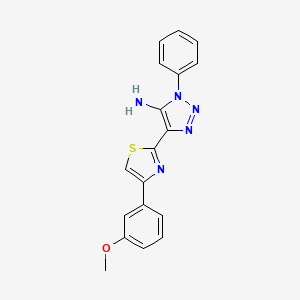![molecular formula C20H15F3N6O2S B2823180 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 863459-51-2](/img/structure/B2823180.png)
2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These derivatives have been reported to have potent inhibitory activity and are being studied for their potential in cancer therapy .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a three-step reaction sequence . This process is atom-economical and engages five reactive centers . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Molecular Structure Analysis
The molecular structure of these compounds is determined by 1D and 2D NMR spectroscopy and X-ray crystallography . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .Chemical Reactions Analysis
The carbodiimides obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates, reacted with hydrazine to give selectively 6-amino-7H-1,2,3-triazolo [4,5-d]pyrimidin-7-ones . These compounds were further transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine .Physical And Chemical Properties Analysis
Quantitative structure–activity relationship (QSAR) studies were performed to predict the anti-gastric cancer effect of [1,2,3]triazolo [4,5-d]pyrimidine derivatives . Based on five descriptors selected from descriptors pool, four QSAR models were established .Scientific Research Applications
Antitumor and Antimicrobial Applications
Compounds with structural similarities to the specified chemical have been synthesized for potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized and showed cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, indicating their potential as antitumor agents. Additionally, some derivatives exhibited significant antimicrobial activity, underlining their dual-functional applicability in medicinal chemistry (Riyadh, 2011).
Radioligand Imaging
A series of phenylpyrazolo[1,5-a]pyrimidineacetamides were identified as selective ligands for the translocator protein (18 kDa), crucial for neuroinflammation studies. Among these, a compound designed with a fluorine atom was synthesized for labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography (PET), demonstrating the compound's utility in neurological research (Dollé et al., 2008).
Anticancer Agents
Research has also focused on synthesizing 3-heteroarylindoles as potential anticancer agents. These compounds were evaluated against the MCF-7 human breast carcinoma cell line, with several showing moderate to high anticancer activity compared to doxorubicin. This highlights the relevance of such derivatives in developing new anticancer therapies (Abdelhamid et al., 2016).
Insecticidal Properties
Some derivatives incorporating a thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies contribute to agricultural sciences by offering potential new agents for pest control, emphasizing the chemical's versatility beyond medicinal applications (Fadda et al., 2017).
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit lsd1 , a lysine-specific demethylase that plays a pivotal role in regulating lysine methylation .
Mode of Action
It’s worth noting that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit lsd1 . The inhibition of LSD1 can lead to the suppression of cancer proliferation and migration . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .
Biochemical Pathways
The inhibition of lsd1, a known target of similar compounds, can affect various biochemical pathways, including those involved in gene expression and cell differentiation .
Pharmacokinetics
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory effects
Result of Action
The inhibition of lsd1, a known target of similar compounds, can lead to the suppression of cancer proliferation and migration .
Future Directions
properties
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O2S/c1-12-2-6-14(7-3-12)29-18-17(27-28-29)19(25-11-24-18)32-10-16(30)26-13-4-8-15(9-5-13)31-20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOCZGGCZSGIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2823098.png)
![N-cyclohexyl-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823099.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2823104.png)






![N-(Cyanomethyl)-1-(furan-2-ylmethyl)-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2823113.png)
![8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2823117.png)


